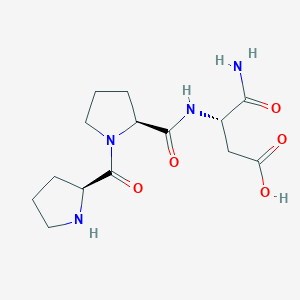

H-Pro-Pro-Asp-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H22N4O5 |

|---|---|

Molecular Weight |

326.35 g/mol |

IUPAC Name |

(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C14H22N4O5/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20)/t8-,9-,10-/m0/s1 |

InChI Key |

KPDOVORMRIAAGW-GUBZILKMSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to H-Pro-Pro-Asp-NH2: A Versatile Organocatalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Pro-Pro-Asp-NH2, a tripeptide composed of L-proline, L-proline, and L-aspartic acid with a C-terminal amide, has emerged as a highly efficient and stereoselective organocatalyst. Its utility is most pronounced in asymmetric aldol and conjugate addition reactions, critical transformations in synthetic organic chemistry for the construction of chiral molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed protocol for its synthesis via solid-phase peptide synthesis (SPPS), and its catalytic applications. The document elucidates the underlying catalytic mechanism, presents quantitative data from various reactions in tabular format, and offers detailed experimental protocols for its use. Visualizations of the catalytic cycle and experimental workflows are provided to facilitate a deeper understanding of its function and application.

Core Properties of this compound

This compound, also known as L-prolyl-L-prolyl-L-aspartamide, is a synthetic tripeptide. Its structure features two consecutive proline residues, which impart significant conformational rigidity, and a C-terminal aspartic acid amide. This unique structure is crucial for its catalytic activity.

| Property | Value | Reference |

| Molecular Formula | C14H22N4O5 | [1] |

| Molecular Weight | 326.35 g/mol | [1] |

| IUPAC Name | (2S)-4-amino-4-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid | [1] |

| CAS Number | 850440-85-6 | [1] |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2]

Experimental Protocol: Fmoc-SPPS of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

-

Rink Amide resin (e.g., 100-200 mesh)

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Aspartic Acid):

-

Pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled aspartic acid residue.

-

Second Amino Acid Coupling (Proline):

-

Pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.

-

Add the activated proline solution to the resin and shake for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Third Amino Acid Coupling (Proline): Repeat step 5.

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting group (OtBu) from the aspartic acid residue.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

-

Catalytic Mechanism of this compound

This compound catalyzes asymmetric reactions through an enamine-based mechanism, similar to the action of Class I aldolase enzymes. The N-terminal proline residue is the key catalytic moiety.

The catalytic cycle can be summarized as follows:

-

Enamine Formation: The secondary amine of the N-terminal proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.

-

Carbon-Carbon Bond Formation: The enamine attacks the electrophilic carbonyl acceptor (e.g., an aldehyde in an aldol reaction or a nitroalkene in a conjugate addition), forming a new carbon-carbon bond and creating a new stereocenter. The chiral environment of the catalyst directs the stereochemical outcome of this step.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.

The aspartic acid residue and the second proline residue are believed to play a role in orienting the substrates and stabilizing the transition state through hydrogen bonding interactions, thereby enhancing both the reactivity and the stereoselectivity of the catalyst.

Applications in Asymmetric Catalysis

Asymmetric Aldol Reactions

This compound is a highly effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes. This reaction is a powerful tool for the synthesis of chiral β-hydroxy ketones.

Quantitative Data for Asymmetric Aldol Reactions:

| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |

| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMSO | 95 | 95:5 | 99 (anti) | |

| Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 82 | - | 76 | |

| Cyclohexanone | Benzaldehyde | 10 | DMSO/H2O | 96 | 96:4 | 98 (anti) | |

| Acetone | Isovaleraldehyde | 20 | DMSO | 65 | - | 93 |

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Materials:

-

This compound

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (0.1 mmol) in DMSO (1.0 mL) is added cyclohexanone (5.0 mmol).

-

4-Nitrobenzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

Asymmetric Conjugate Addition Reactions

This compound and its derivatives also catalyze the asymmetric conjugate addition (Michael addition) of aldehydes and ketones to nitroalkenes. This reaction provides access to chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.

Quantitative Data for Asymmetric Conjugate Addition Reactions:

| Carbonyl Donor | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| Propanal | trans-β-Nitrostyrene | 10 | CHCl3/iPrOH | 95 | 95:5 | 99 (syn) | |

| Isobutanal | trans-β-Nitrostyrene | 5 | Toluene | 98 | >99:1 | 98 (syn) | |

| Cyclohexanone | Nitromethane | 10 | aprotic | 85 | 90:10 | 92 (anti) | |

| Propanal | 1-Nitrocyclohexene | 10 | Dioxane | 88 | 93:7 | 95 (syn) |

Experimental Protocol: Asymmetric Conjugate Addition of Propanal to trans-β-Nitrostyrene

Materials:

-

This compound

-

Propanal

-

trans-β-Nitrostyrene

-

Chloroform/Isopropanol (9:1 v/v)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (0.05 mmol) in a mixture of chloroform and isopropanol (1.0 mL) is added propanal (2.0 mmol).

-

trans-β-Nitrostyrene (0.5 mmol) is then added, and the mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel.

-

The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC analysis.

Conclusion

This compound is a powerful and versatile tripeptide organocatalyst with significant applications in asymmetric synthesis. Its straightforward synthesis via SPPS, high catalytic activity, and excellent stereoselectivity make it an attractive tool for the synthesis of complex chiral molecules. The enamine-based catalytic mechanism is well-understood, providing a rational basis for its application and further development. This technical guide provides researchers, scientists, and drug development professionals with the essential information to synthesize, understand, and effectively utilize this compound in their synthetic endeavors. The detailed protocols and compiled data serve as a practical resource for the implementation of this catalyst in the laboratory.

References

An In-depth Technical Guide to the Solid-Phase Synthesis of H-Pro-Pro-Asp-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the tripeptide H-Pro-Pro-Asp-NH2, a proline-rich peptide amide. The synthesis is approached using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology, which offers high efficiency and purity for the production of synthetic peptides.[1][2] This document details the necessary reagents, experimental protocols, and analytical characterization methods, presenting quantitative data in a clear and accessible format.

Synthesis Strategy

The synthesis of this compound is performed on a solid support, specifically a Rink Amide resin, which is designed for the synthesis of C-terminal peptide amides.[3] The synthesis proceeds from the C-terminus to the N-terminus, with each amino acid being added sequentially. The α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chain of aspartic acid is protected by the acid-labile tert-butyl (tBu) group.[1]

The synthesis cycle involves the following key steps:

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically piperidine in N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.

-

Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and byproducts.

Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to yield the crude peptide.

Experimental Protocols

The following protocols are for a 0.1 mmol scale synthesis.

Resin Swelling

-

Weigh 100 mg of Rink Amide resin (assuming a loading of 1.0 mmol/g) and place it in a fritted syringe or a dedicated reaction vessel.

-

Add approximately 10-15 mL of DMF per gram of resin to completely cover the resin.

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

To the swollen resin, add a 20% piperidine in DMF solution (approximately 10 mL per gram of resin).

-

Agitate the resin for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time with a fresh deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

This process is repeated for each amino acid in the sequence (Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Pro-OH).

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

A Kaiser test can be performed after each coupling step to ensure the reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.

Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Resin Type | Rink Amide | |

| Resin Loading | 1.0 mmol/g | |

| Synthesis Scale | 0.1 mmol | |

| Nα-Protection | Fmoc | |

| Asp Side-Chain Protection | OtBu |

Table 1: General Synthesis Parameters

| Reagent | Equivalents (relative to resin loading) | Volume/Mass |

| Fmoc-Asp(OtBu)-OH | 3 | 123.4 mg |

| Fmoc-Pro-OH | 3 | 101.2 mg |

| HATU | 2.9 | 110.3 mg |

| DIPEA | 6 | 102 µL |

| 20% Piperidine in DMF | - | 2 x 2 mL |

| Cleavage Cocktail | - | 10 mL |

Table 2: Reagent Quantities per Coupling Cycle (0.1 mmol scale)

| Step | Duration |

| Resin Swelling | 30-60 min |

| Fmoc Deprotection | 2 x 5-10 min |

| Amino Acid Coupling | 1-2 hours |

| Cleavage and Deprotection | 2-4 hours |

Table 3: Reaction Times

| Parameter | Expected Value |

| Crude Peptide Yield | 70-90% |

| Purity (by HPLC) | >75% (crude), >95% (purified) |

| Molecular Weight (Expected) | 326.35 g/mol |

| Molecular Weight (Observed by MS) | 327.36 [M+H]+ |

Table 4: Expected Yield and Characterization Data

Purification and Characterization

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

RP-HPLC Purification

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.

-

Detection: UV at 214 nm and 280 nm

Fractions are collected and analyzed by analytical RP-HPLC to assess purity. Fractions with the desired purity (>95%) are pooled and lyophilized to obtain the final product as a white powder.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for this compound (C14H22N4O5) is 326.16 g/mol . The observed mass will typically be the protonated molecular ion [M+H]+ at m/z 327.17.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound.

Caption: Solid-Phase Synthesis Workflow for this compound.

Conclusion

The solid-phase synthesis of this compound using Fmoc chemistry is a robust and efficient method for obtaining this tripeptide amide in high purity. Careful execution of the described protocols and rigorous analytical characterization are essential for ensuring the quality of the final product. This guide provides the necessary information for researchers and scientists to successfully synthesize and characterize this compound for various applications in drug discovery and development.

References

An In-depth Technical Guide to H-Pro-Pro-Asp-NH2: Synthesis, Catalytic Activity, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tripeptide H-Pro-Pro-Asp-NH2, also known as L-prolyl-L-prolyl-L-isoasparagine. The document details its chemical identifiers, physical properties, and primary application as a highly effective organocatalyst in asymmetric synthesis. Detailed experimental workflows for its use in aldol reactions are presented, along with quantitative data on its catalytic performance. While direct biological signaling pathways for this compound have not been elucidated in publicly available literature, this guide explores the biological significance of the Pro-Pro and Pro-Asp motifs found in other bioactive peptides, offering context for its potential, though currently underexplored, relevance in biological systems.

Core Identifiers and Physicochemical Properties

The tripeptide this compound is a synthetic molecule with well-defined chemical and physical characteristics. Its key identifiers and properties are summarized in the table below, compiled from publicly accessible chemical databases.

| Identifier | Value | Source |

| CAS Number | 850440-85-6 | PubChem |

| Molecular Formula | C14H22N4O5 | PubChem |

| Molecular Weight | 326.35 g/mol | PubChem |

| IUPAC Name | (3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid | PubChem |

| Canonical SMILES | C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC(=O)N)C(=O)O) | PubChem |

| PubChem CID | 102210446 | PubChem |

Synthesis of this compound

General Experimental Protocol for Solid-Phase Peptide Synthesis

-

Resin Preparation: An appropriate resin, such as a Rink Amide resin, is swelled in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Capping (Optional): Any unreacted amino groups on the resin can be capped with acetic anhydride to prevent the formation of deletion sequences.

-

Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the subsequent amino acids (Fmoc-Pro-OH and Fmoc-Pro-OH).

-

Final Deprotection: The Fmoc group on the N-terminal proline is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group on aspartic acid is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a white powder.

Below is a graphical representation of the solid-phase peptide synthesis workflow.

Application in Asymmetric Catalysis

The primary documented application of this compound is as an organocatalyst in asymmetric synthesis, particularly in aldol and 1,4-addition reactions. It has demonstrated high activity and selectivity in these transformations.

Asymmetric Aldol Reaction

This compound is an effective catalyst for the asymmetric aldol reaction between ketones and aldehydes. The peptide's structure, particularly the terminal proline residue, facilitates the formation of a chiral enamine intermediate, which then reacts with the aldehyde in a stereocontrolled manner.

-

Reaction Setup: To a solution of the aldehyde in an appropriate solvent (e.g., DMSO, DMF, or a mixture of methanol and water), the ketone (often used in excess) and this compound (typically 1-10 mol%) are added.

-

Reaction Monitoring: The reaction mixture is stirred at a specific temperature (e.g., room temperature or cooled) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography.

-

Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aldol product are determined by NMR spectroscopy and chiral HPLC analysis.

The workflow for a typical asymmetric aldol reaction catalyzed by this compound is depicted below.

The efficiency of this compound and its derivatives as catalysts has been reported in the literature. The following table summarizes representative data.

| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Source |

| Aldol Reaction | This compound | Up to 96 | Up to 91 | --INVALID-LINK-- |

| 1,4-Addition | H-D-Pro-Pro-Asp-NH2 | High | High | --INVALID-LINK-- |

| Aldol Reaction | Immobilized this compound | Recyclable | Comparable to parent catalyst | --INVALID-LINK-- |

Catalytic Mechanism

The proposed catalytic cycle for the proline-catalyzed aldol reaction, which is applicable to this compound, involves the formation of a key enamine intermediate.

Biological Context and Potential Relevance

Currently, there is no direct evidence in the scientific literature describing a specific biological signaling pathway or receptor for this compound. However, the constituent dipeptide motifs, Pro-Pro and Pro-Asp, are found in various biologically active proteins and peptides, suggesting potential areas for future investigation.

The Pro-Pro Motif

The Pro-Pro motif is a common structural element in proteins that can induce specific secondary structures, such as polyproline helices. These motifs are often involved in protein-protein interactions and can serve as recognition sites for various signaling proteins, including those with SH3 domains.

The Pro-Asp Motif

The Pro-Asp sequence can be a substrate for certain post-translational modifications and is found in various proteins where it can influence conformation and function. For instance, the Pro-X-X-X-Asp-X motif has been identified as a specific antagonist for the platelet fibrinogen receptor (GpIIb/IIIa), highlighting the potential for peptides containing Pro-Asp sequences to modulate cell adhesion processes.

Conclusion

This compound is a well-characterized tripeptide with a primary and significant role as an organocatalyst in asymmetric organic synthesis. Its efficiency in promoting aldol and related reactions with high stereoselectivity makes it a valuable tool for synthetic chemists. While its direct biological functions remain to be discovered, the presence of Pro-Pro and Pro-Asp motifs, which are known to be important in various biological contexts, suggests that future research may yet uncover roles for this peptide or its derivatives in biological systems. This guide provides a foundational resource for researchers interested in the synthesis, catalytic applications, and potential biological significance of this compound.

H-Pro-Pro-Asp-NH2: A Technical Whitepaper on a Proline-Rich Tripeptide Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Pro-Pro-Asp-NH2 is a tripeptide amide composed of two proline residues and one aspartic acid residue. While the potential biological activities of many short peptides are of significant interest in drug development, the current body of scientific literature predominantly highlights the role of this compound as a highly efficient and stereoselective organocatalyst. This technical guide provides a comprehensive review of the synthesis, and well-documented catalytic applications of this compound, alongside a discussion of the current landscape of its biological evaluation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its solubility, stability, and handling characteristics in experimental setups.

| Property | Value | Source |

| Molecular Formula | C14H22N4O5 | PubChem |

| Molecular Weight | 326.35 g/mol | PubChem |

| IUPAC Name | L-prolyl-L-prolyl-L-isoasparagine | PubChem |

| CAS Number | 850440-85-6 | PubChem |

| XLogP3 | -4.1 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

A general protocol for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below. This method is known for its efficiency and the high purity of the resulting peptides.[1]

Materials:

-

Rink Amide resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF.

-

First Amino Acid Coupling (Asp): The Fmoc protecting group on the resin is removed using 20% piperidine in DMF. Fmoc-Asp(OtBu)-OH is then coupled to the resin using DIC and OxymaPure as activating agents. The completion of the reaction is monitored by a Kaiser test.

-

Deprotection: The Fmoc group of the coupled Asp residue is removed with 20% piperidine in DMF.

-

Second Amino Acid Coupling (Pro): Fmoc-Pro-OH is coupled to the deprotected Asp residue using the same activation method.

-

Deprotection: The Fmoc group of the coupled Pro residue is removed.

-

Third Amino Acid Coupling (Pro): Fmoc-Pro-OH is coupled to the deprotected Pro residue.

-

Final Deprotection: The Fmoc group of the N-terminal Pro residue is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the tert-butyl (OtBu) protecting group on the aspartic acid side chain is removed simultaneously using a TFA cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

An In-depth Technical Guide to the Solubility and Stability of H-Pro-Pro-Asp-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Pro-Pro-Asp-NH2 is a tripeptide amide that has garnered interest primarily for its catalytic activity in asymmetric aldol reactions.[1] As with any peptide candidate for broader applications, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a comprehensive overview of the predicted and experimental approaches to characterizing the solubility and stability of this compound. It includes detailed experimental protocols for quantitative analysis and discusses potential degradation pathways. The information herein is intended to be a valuable resource for researchers working with this peptide, enabling them to design robust experimental and formulation strategies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C14H22N4O5 | PubChem CID: 102210446[2] |

| Molecular Weight | 326.35 g/mol | PubChem CID: 102210446[2] |

| Amino Acid Sequence | Proline-Proline-Aspartic Acid (amide) | N/A |

| Structure | H-(L-Pro)-(L-Pro)-(L-Asp)-NH2 | N/A |

| Predicted XLogP3 | -4.1 | PubChem CID: 102210446[2] |

Solubility of this compound

The solubility of a peptide is critically influenced by its amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH and polarity.

Predicted Solubility Profile

The solubility of this compound can be predicted by analyzing its constituent amino acids:

-

Proline (Pro): Two proline residues contribute to the peptide's rigidity and hydrophobicity. The Pro-Pro motif is known to be conformationally constrained.

-

Aspartic Acid (Asp): The aspartic acid residue has an acidic side chain (pKa ~3.9), which will be negatively charged at neutral pH. This charged group significantly enhances the hydrophilicity of the peptide.

-

N-terminal Amine and C-terminal Amide: The free N-terminal amine (pKa ~9-10) will be positively charged at neutral pH, while the C-terminal amide is neutral.

Net Charge Calculation at Neutral pH (pH 7):

-

N-terminal amine: +1

-

Aspartic acid side chain: -1

-

C-terminal amide: 0

-

Overall Net Charge: 0

A peptide with a net charge of zero at a given pH is at its isoelectric point (pI) and typically exhibits its lowest solubility in aqueous media at that pH. Therefore, this compound is predicted to have limited solubility in pure water at neutral pH. To enhance its solubility, it is advisable to work at a pH away from its pI. Given the presence of the acidic aspartic acid residue, dissolving the peptide in a slightly basic buffer (pH > 7) should increase its net negative charge and improve solubility. Conversely, in a sufficiently acidic solution (pH < 3), the aspartic acid side chain would be protonated, and the N-terminal amine would remain protonated, resulting in a net positive charge, which could also enhance solubility.

Modification of the peptide, such as pegylation, has been shown to improve its solubility.[2]

Experimental Protocol for Determining Aqueous Solubility

This protocol outlines a method to quantitatively determine the solubility of this compound in an aqueous buffer.

Materials:

-

This compound (lyophilized powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M Sodium phosphate buffer, pH 8.0

-

0.1 M Citrate buffer, pH 4.0

-

Deionized water

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of lyophilized this compound (e.g., 10 mg) to a pre-weighed microcentrifuge tube.

-

Add 1.0 mL of the desired buffer (e.g., PBS, pH 7.4) to the tube.

-

Vortex the tube vigorously for 2 minutes.

-

-

Equilibration:

-

Incubate the suspension at a controlled temperature (e.g., 25°C) in a thermomixer with constant agitation for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Peptide:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Dilute the supernatant with an appropriate mobile phase (e.g., 1:10 or 1:100) to ensure the concentration is within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the diluted supernatant by reversed-phase HPLC. A typical method would involve a C18 column and a gradient elution with mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Detection is typically performed at 214 nm or 220 nm.

-

-

Quantification:

-

Prepare a standard curve of known concentrations of this compound.

-

Determine the concentration of the peptide in the diluted supernatant by comparing its peak area to the standard curve.

-

Calculate the solubility in mg/mL or mmol/L, taking into account the dilution factor.

-

Solubility in Organic Solvents

For applications requiring non-aqueous solutions, the solubility in organic solvents should be assessed.

Predicted Solubility:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Due to its polar nature, this compound is expected to have good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Alcohols (e.g., Methanol, Ethanol): Solubility in alcohols is likely to be moderate.

-

Non-polar Solvents (e.g., Hexane, Chloroform): The peptide is expected to be poorly soluble in non-polar solvents.

Experimental Protocol:

The experimental protocol for determining solubility in organic solvents is analogous to the aqueous solubility protocol, substituting the aqueous buffer with the organic solvent of interest. It is crucial to ensure the chosen analytical method (e.g., HPLC) is compatible with the solvent.

Stability of this compound

The stability of this compound is a critical parameter, particularly for its storage and use in biological or catalytic systems over time. Degradation can occur through several chemical pathways.

Potential Degradation Pathways

Based on its amino acid sequence, this compound is susceptible to the following degradation pathways:

-

Aspartic Acid Isomerization and Racemization: The aspartic acid residue is prone to intramolecular cyclization to form a succinimide intermediate, especially under neutral to alkaline conditions. This intermediate can then hydrolyze to form either the original L-aspartyl peptide or an L-isoaspartyl peptide. Racemization to D-aspartyl and D-isoaspartyl forms can also occur through this intermediate.

-

Peptide Bond Hydrolysis: Under strongly acidic or basic conditions, the peptide bonds can undergo hydrolysis, leading to the cleavage of the peptide into smaller fragments (dipeptides and amino acids). The Asp-Pro bond can be particularly labile under acidic conditions.

-

Deamidation: The C-terminal amide could potentially undergo hydrolysis to the corresponding carboxylic acid, particularly at pH extremes.

The Pro-Pro motif is known to adopt both cis and trans conformations, and this equilibrium can be influenced by the surrounding sequence. The rigidity of the Pro-Pro bond can contribute to the overall conformational stability of the peptide.

Experimental Protocol for pH-Dependent Stability Assessment

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

Materials:

-

This compound

-

A series of buffers covering a range of pH values (e.g., pH 4, 7, 9)

-

Thermostatically controlled incubator

-

HPLC system as described in section 2.2

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a small amount of DMSO, which is then diluted with buffer).

-

Dilute the stock solution into the different pH buffers to a final, known concentration (e.g., 1 mg/mL).

-

-

Incubation:

-

Aliquot the peptide solutions into several vials for each pH and time point.

-

Incubate the vials at a constant temperature (e.g., 37°C).

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH condition.

-

Quench any reaction by freezing the sample at -20°C or by adding an acid like TFA if compatible with the analysis.

-

-

HPLC Analysis:

-

Analyze the samples by reversed-phase HPLC.

-

Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining intact peptide at each time point relative to the initial concentration (t=0).

-

Plot the percentage of remaining peptide versus time for each pH condition.

-

Determine the degradation rate constant and the half-life (t1/2) of the peptide at each pH.

-

Experimental Protocol for Thermal Stability Assessment

This protocol is designed to assess the stability of this compound at elevated temperatures.

Materials:

-

This compound

-

A suitable buffer (e.g., PBS, pH 7.4)

-

Incubators or water baths set at different temperatures (e.g., 25°C, 40°C, 60°C)

-

HPLC system

Procedure:

The procedure is similar to the pH-dependent stability assay, with the variable being temperature instead of pH.

-

Prepare solutions of this compound in a single, appropriate buffer.

-

Incubate the solutions at the different temperatures.

-

At various time points, collect samples and analyze them by HPLC to quantify the amount of remaining intact peptide.

-

Calculate the degradation rate and half-life at each temperature.

Experimental Protocol for Enzymatic Stability Assessment (Serum Stability)

This protocol outlines a method to evaluate the stability of this compound in the presence of proteases found in serum.

Materials:

-

This compound

-

Human or other species' serum

-

Incubator at 37°C

-

Precipitating solution (e.g., acetonitrile with 1% TFA)

-

Microcentrifuge

-

HPLC system

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound.

-

Thaw the serum and centrifuge to remove any precipitates.

-

-

Incubation:

-

Add a known amount of the peptide stock solution to the serum to a final desired concentration.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling and Protein Precipitation:

-

At various time points, take an aliquot of the serum-peptide mixture.

-

Add a volume of cold precipitating solution (e.g., 2-3 volumes) to the aliquot to stop the enzymatic reaction and precipitate the serum proteins.

-

Vortex and incubate on ice.

-

-

Separation:

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

-

Analysis:

-

Collect the supernatant and analyze it by HPLC to quantify the remaining intact peptide.

-

-

Data Analysis:

-

Calculate the percentage of remaining peptide over time and determine its half-life in serum.

-

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Experimental Workflow for Stability Assessment

Caption: General workflow for assessing the stability of this compound.

Potential Degradation Pathway of Aspartic Acid Residue

Caption: Degradation of Aspartic Acid via a succinimide intermediate.

Biological Context and Signaling Pathways

Currently, the primary documented application of this compound is as an organocatalyst in asymmetric aldol reactions. There is limited information available in the public domain regarding its specific biological activity or its involvement in signaling pathways. Tripeptides, in general, can exhibit a wide range of biological activities, and further research would be required to elucidate any potential roles of this compound in biological systems.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of the tripeptide this compound. While specific quantitative data for this peptide is not extensively published, this guide offers predictive insights based on its amino acid composition and detailed, adaptable experimental protocols for its thorough characterization. The provided workflows and diagrams serve as a clear visual aid for the experimental processes. A systematic approach as outlined here is crucial for the successful application of this compound in research and development, ensuring the reliability and reproducibility of experimental outcomes.

References

Spectroscopic Profile of H-Pro-Pro-Asp-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the tripeptide H-Pro-Pro-Asp-NH2. The information presented herein is intended to support research and development activities by providing detailed predicted data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide includes structured data tables, detailed experimental protocols for data acquisition, and a workflow diagram for the spectroscopic analysis of this peptide.

Spectroscopic Data

The following sections present the predicted and theoretical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed in Tables 1 and 2, respectively. These values are estimates based on the peptide's structure and typical chemical shifts observed for proline and aspartic acid residues in similar chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Name | Predicted Chemical Shift (ppm) |

| Proline-1 | |

| Hα | 4.3 - 4.5 |

| Hβ | 2.0 - 2.3 |

| Hγ | 1.9 - 2.1 |

| Hδ | 3.5 - 3.7 |

| Proline-2 | |

| Hα | 4.2 - 4.4 |

| Hβ | 1.9 - 2.2 |

| Hγ | 1.8 - 2.0 |

| Hδ | 3.4 - 3.6 |

| Aspartic Acid-3 | |

| Hα | 4.5 - 4.7 |

| Hβ | 2.7 - 2.9 |

| Amide Protons | |

| Asp-NH | 8.0 - 8.4 |

| Terminal-NH₂ | 7.2 - 7.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted Chemical Shift (ppm) |

| Proline-1 | |

| Cα | 60 - 62 |

| Cβ | 29 - 31 |

| Cγ | 24 - 26 |

| Cδ | 47 - 49 |

| C=O | 172 - 174 |

| Proline-2 | |

| Cα | 61 - 63 |

| Cβ | 30 - 32 |

| Cγ | 25 - 27 |

| Cδ | 48 - 50 |

| C=O | 173 - 175 |

| Aspartic Acid-3 | |

| Cα | 51 - 53 |

| Cβ | 38 - 40 |

| Cγ (COOH) | 174 - 176 |

| C=O (Amide) | 175 - 177 |

Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for this compound are summarized in Table 3. These frequencies correspond to the vibrational modes of the functional groups present in the peptide.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Terminal Amide (-NH₂) | Medium |

| 3200 - 3400 | N-H Stretch | Peptide Amide (-NH-) | Medium |

| 3000 - 3300 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong |

| 2850 - 3000 | C-H Stretch | Aliphatic (Pro, Asp) | Medium |

| 1700 - 1730 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| 1630 - 1680 | Amide I (C=O Stretch) | Peptide Amide | Strong |

| 1510 - 1580 | Amide II (N-H Bend, C-N Stretch) | Peptide Amide | Strong |

| 1590 - 1650 | N-H Bend | Terminal Amide (-NH₂) | Medium |

| 1400 - 1450 | C-H Bend | Aliphatic (Pro, Asp) | Medium |

| 1200 - 1300 | C-N Stretch | Amine | Medium |

Mass Spectrometry (MS)

The theoretical monoisotopic mass of this compound is 326.1590 Da. In electrospray ionization mass spectrometry (ESI-MS), the peptide is expected to be observed primarily as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion will produce characteristic b and y fragment ions. The calculated m/z values for the major expected fragments are presented in Table 4.

Table 4: Theoretical m/z Values for [M+H]⁺ and Major Fragment Ions of this compound

| Ion Type | Sequence Fragment | Calculated m/z |

| [M+H]⁺ | Pro-Pro-Asp-NH₂ | 327.1668 |

| b-ions | ||

| b₁ | Pro | 98.0604 |

| b₂ | Pro-Pro | 195.1132 |

| y-ions | ||

| y₁ | Asp-NH₂ | 132.0557 |

| y₂ | Pro-Asp-NH₂ | 229.1084 |

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 1-5 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire data with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

-

Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

-

For solid-state analysis, mix a small amount of the peptide (approx. 1 mg) with 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid peptide directly on the ATR crystal.

Data Acquisition:

-

Record the FT-IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

-

Perform a background scan of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution with a solvent mixture compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.

Data Acquisition:

-

Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the full scan mass spectrum in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-1000).

-

For tandem MS (MS/MS), select the [M+H]⁺ ion (m/z 327.17) as the precursor ion and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

-

Acquire the product ion spectrum to identify the characteristic b and y ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conformational Landscape of the Pro-Pro-Asp Tripeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide sequence Pro-Pro-Asp is a recurring motif in various proteins and plays a significant role in mediating protein-protein interactions, which are fundamental to numerous cellular signaling pathways. The unique structural constraints imposed by the two consecutive proline residues, combined with the charged nature of aspartic acid, result in a complex conformational landscape. Understanding the conformational preferences of this tripeptide is crucial for the rational design of peptidomimetics and small molecule inhibitors that can modulate these interactions for therapeutic purposes.

This technical guide provides an in-depth analysis of the conformational properties of the Pro-Pro-Asp tripeptide. It details the key experimental and computational methodologies used to elucidate its structure and summarizes the available quantitative data. Furthermore, this guide presents visual representations of relevant experimental workflows and the general principles of proline-rich motif recognition in signaling pathways.

Core Concepts in Pro-Pro-Asp Conformational Analysis

The conformational flexibility of the Pro-Pro-Asp tripeptide is largely governed by the following factors:

-

Cis-Trans Isomerization of Proline Peptide Bonds: Unlike most other amino acids, the energy barrier between the cis and trans conformations of the X-Pro peptide bond is relatively small.[1] This leads to the potential for multiple conformational isomers for a Pro-Pro sequence, including trans-trans, trans-cis, cis-trans, and cis-cis. The trans conformation is generally more common, but the presence of an aromatic residue preceding proline can favor the cis form.[2] The interconversion between these isomers can be a slow process, but it can be catalyzed by peptidyl-prolyl isomerases (PPIases).[1]

-

Proline Ring Pucker: The five-membered ring of proline is not planar and can adopt two major puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). This puckering influences the backbone dihedral angles (φ and ψ) and the overall peptide conformation.

-

Influence of the Aspartic Acid Residue: The negatively charged side chain of aspartic acid can engage in electrostatic interactions and hydrogen bonding, which can influence the local conformation of the peptide backbone.

-

Solvent Effects: The surrounding solvent environment can significantly impact the conformational equilibrium by stabilizing or destabilizing different conformers through hydrogen bonding and dielectric effects.

Experimental Protocols

The conformational analysis of the Pro-Pro-Asp tripeptide relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

-

Synthesize and purify the Pro-Pro-Asp tripeptide to >95% purity, as confirmed by HPLC and mass spectrometry.

-

Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

-

Adjust the pH of the solution to the desired value (e.g., physiological pH 7.4) using dilute solutions of DCl or NaOD.

-

Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

Data Acquisition:

A suite of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher):

-

1D ¹H NMR: To assess the overall sample purity and to observe the number of distinct conformational species present.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are less than 5 Å apart. These are crucial for determining the peptide's conformation and the cis/trans isomerization state of the proline residues.

-

A strong Hα(i) - Hα(i+1) NOE is characteristic of a trans X-Pro peptide bond.

-

A strong Hα(i) - Hδ(i+1) NOE is characteristic of a cis X-Pro peptide bond.

-

-

¹³C NMR: The chemical shifts of the proline Cβ and Cγ carbons are sensitive to the cis/trans isomerization state. A larger difference (Δδ ≈ 8-10 ppm) is typically observed for the trans isomer, while a smaller difference (Δδ ≈ 3-5 ppm) is indicative of the cis isomer.[3]

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

Data Analysis:

-

Assign all proton and carbon resonances using the combination of TOCSY, NOESY, and HSQC spectra.

-

Integrate the cross-peaks in the NOESY/ROESY spectra to determine interproton distances.

-

Measure the ³J(HNHα) coupling constants from high-resolution 1D ¹H or 2D COSY spectra to restrain the φ dihedral angle.

-

Use the assigned chemical shifts, NOE-derived distance restraints, and coupling constants as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of peptides. Proline-rich sequences often adopt a polyproline II (PPII) helix conformation, which has a characteristic CD spectrum.

Experimental Setup:

-

Prepare the Pro-Pro-Asp tripeptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL. Avoid buffers with high absorbance in the far-UV region (e.g., those containing chloride ions).[2]

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Acquire CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

The characteristic CD spectrum of a PPII helix shows a strong negative band around 206 nm and a weak positive band around 228 nm.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape and dynamics of the tripeptide.

Simulation Protocol:

-

System Setup:

-

Generate the initial 3D structure of the Pro-Pro-Asp tripeptide in a chosen conformation (e.g., all-trans).

-

Place the peptide in a periodic box of a suitable water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺) to neutralize the system.

-

-

Energy Minimization: Perform energy minimization of the system to remove any steric clashes.

-

Equilibration:

-

Perform a short simulation (e.g., 100 ps) in the NVT ensemble (constant number of particles, volume, and temperature) to allow the solvent to equilibrate around the peptide.

-

Perform a subsequent simulation (e.g., 1 ns) in the NPT ensemble (constant number of particles, pressure, and temperature) to equilibrate the density of the system.

-

-

Production Run: Run a long production simulation (e.g., 100 ns or more) in the NPT ensemble to sample the conformational space of the peptide.

-

Analysis: Analyze the trajectory to determine the populations of different conformers, dihedral angle distributions, hydrogen bonding patterns, and other structural parameters.

Quantitative Conformational Data

Table 1: Conformational Populations of H-D-Pro-L-Pro-L-Asp-NH₂ in Different Solvents (from NMR NOE data)

| Solvent | Pro1-Pro2 Conformation | Population |

| CDCl₃ | αR-αR (helical) | Major |

| CDCl₃ | P(II)-αR (partially unfolded) | Minor |

| Methanol | P(II)-αR | Major |

| DMSO | P(II)-αR | Major |

Note: αR refers to a right-handed helical conformation, and P(II) refers to a polyproline II-type conformation.

Table 2: Pro(1)-Pro(2) cis Conformer Population

| Solvent | cis Population |

| CDCl₃, Methanol, DMSO | Significant Population Observed |

Visualizations

Experimental Workflow for NMR-Based Conformational Analysis

Caption: Workflow for determining the 3D structure of a tripeptide using NMR spectroscopy.

General Mechanism of Proline-Rich Motif Recognition by SH3 Domains

While a specific signaling pathway for the Pro-Pro-Asp motif is not well-documented, the recognition of proline-rich motifs by SH3 domains is a well-established paradigm in cellular signaling. The following diagram illustrates this general interaction.

Caption: Recognition of a PxxP proline-rich motif by an SH3 domain, a common protein-protein interaction in signaling pathways.

Conclusion

The conformational analysis of the Pro-Pro-Asp tripeptide reveals a complex interplay of factors, including the cis-trans isomerization of two proline residues, proline ring puckering, and the influence of the aspartic acid side chain and solvent. While specific quantitative data for the L-Pro-L-Pro-L-Asp sequence remains to be fully elucidated, the methodologies and data from related peptides presented in this guide provide a robust framework for its investigation. A thorough understanding of the conformational landscape of this and similar proline-rich motifs is essential for the development of targeted therapeutics that can modulate the protein-protein interactions they govern. The combined application of high-resolution NMR spectroscopy, circular dichroism, and molecular dynamics simulations will continue to be instrumental in advancing our knowledge in this critical area of drug discovery.

References

The Pivotal Role of Aspartic Acid in H-Pro-Pro-Asp-NH₂ Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Pro-Pro-Asp-NH₂, a proline-based organocast, has emerged as a highly effective catalyst in asymmetric synthesis, particularly in aldol and conjugate addition reactions. This technical guide delves into the critical catalytic role of the C-terminal aspartic acid residue. While the Pro-Pro motif is primarily responsible for the stereochemical control via the formation of a key enamine intermediate, the aspartic acid residue plays a crucial role in fine-tuning the catalyst's activity and selectivity. This is achieved through its carboxylic acid side chain, which is thought to function as a proton shuttle, stabilizing transition states through hydrogen bonding and influencing the overall conformational rigidity of the catalyst. This document provides a comprehensive overview of the proposed catalytic mechanism, a summary of available quantitative data, and detailed experimental protocols for assessing the catalytic performance of this peptide.

Introduction

Organocatalysis has become a powerful tool in modern synthetic chemistry, offering a metal-free approach to the construction of chiral molecules. Among the various classes of organocatalysts, those based on the amino acid proline have been extensively studied and successfully applied in a wide range of asymmetric transformations. The tetrapeptide H-Pro-Pro-Asp-NH₂ builds upon the foundational principles of proline catalysis, incorporating a peptidic scaffold to enhance catalytic efficiency and stereoselectivity. The rigid D-Pro-Pro turn motif is a key structural feature that dictates the stereochemical outcome of the reaction. However, it is the C-terminal aspartic acid residue that provides a critical "fine-tuning" element, significantly impacting the catalyst's performance. This guide will explore the multifaceted role of this crucial amino acid residue.

The Catalytic Mechanism: A Closer Look at the Role of Aspartic Acid

The catalytic cycle of H-Pro-Pro-Asp-NH₂ in an asymmetric aldol reaction is believed to proceed via an enamine mechanism, analogous to that of proline catalysis. The aspartic acid residue is not directly involved in the formation of the enamine but plays a vital ancillary role.

Proposed Catalytic Cycle

The generally accepted mechanism involves the following key steps:

-

Enamine Formation: The secondary amine of the N-terminal proline reacts with a ketone to form a nucleophilic enamine intermediate.

-

Carbon-Carbon Bond Formation: The enamine attacks the electrophilic aldehyde, leading to the formation of a new carbon-carbon bond. This step is stereodetermining, with the chiral environment created by the peptide backbone dictating the facial selectivity of the attack.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.

The Influence of the Aspartic Acid Residue

The carboxylic acid side chain of the C-terminal aspartate is strategically positioned to influence the catalytic cycle in several ways:

-

Proton Transfer: The aspartic acid can act as a Brønsted acid-base catalyst, facilitating proton transfer during the formation of the enamine and the hydrolysis of the iminium ion. This proton-shuttling role can accelerate the overall reaction rate.

-

Transition State Stabilization: Through hydrogen bonding, the carboxyl group can stabilize the transition state of the C-C bond-forming step. This interaction can lower the activation energy and enhance the stereoselectivity of the reaction.

-

Conformational Rigidity: The aspartic acid residue contributes to the overall conformational stability of the peptide catalyst, helping to maintain the well-defined chiral pocket necessary for high stereocontrol.

Quantitative Data

While extensive research has demonstrated the high yields and enantioselectivities achievable with the H-Pro-Pro-Asp-NH₂ catalyst, detailed kinetic studies providing specific parameters such as kcat and Km are not widely available in the published literature. The majority of studies focus on reporting the chemical yield and enantiomeric excess (ee) under optimized reaction conditions.

| Aldehyde Substrate | Ketone Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Cyclohexanone | 1 | NMP/H₂O | 24 | 99 | 99 | [1] |

| 4-Chlorobenzaldehyde | Cyclohexanone | 1 | NMP/H₂O | 48 | 95 | 98 | [1] |

| Benzaldehyde | Cyclohexanone | 1 | NMP/H₂O | 72 | 92 | 96 | [1] |

| 4-Nitrobenzaldehyde | Acetone | 0.5 | DMSO | 48 | 96 | 91 | [2] |

| 4-Chlorobenzaldehyde | Acetone | 0.5 | DMSO | 72 | 85 | 89 | [2] |

| Table 1: Representative Catalytic Performance of H-Pro-Pro-Asp-NH₂ in Asymmetric Aldol Reactions. |

Experimental Protocols

The following are general experimental protocols for conducting an asymmetric aldol reaction using H-Pro-Pro-Asp-NH₂ as the catalyst and for the subsequent analysis of the products.

General Procedure for Asymmetric Aldol Reaction

-

To a vial is added H-Pro-Pro-Asp-NH₂ (0.01 mmol, 1 mol%).

-

The ketone (2.0 mmol) and the solvent (e.g., NMP/H₂O 9:1, 1.0 mL) are added.

-

The mixture is stirred at room temperature until the catalyst is fully dissolved.

-

The aldehyde (1.0 mmol) is added, and the reaction is stirred at the desired temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Determination of Enantiomeric Excess

The enantiomeric excess of the aldol product is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) using a suitable chiral stationary phase.

-

A standard solution of the purified aldol product is prepared in an appropriate solvent (e.g., HPLC-grade hexane/isopropanol mixture).

-

The sample is injected onto a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

The elution is monitored using a UV detector at a suitable wavelength.

-

The retention times of the two enantiomers are determined, and the peak areas are integrated.

-

The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the H-Pro-Pro-Asp-NH₂ catalyzed aldol reaction.

Role of Aspartic Acid in Transition State Stabilization

Caption: Model illustrating the stabilization of the aldol transition state by the aspartic acid residue.

Conclusion

The C-terminal aspartic acid residue in H-Pro-Pro-Asp-NH₂ is integral to its function as a high-performance organocatalyst. While not directly participating in the enamine-forming step, its carboxylic acid side chain significantly influences the catalytic efficiency and stereoselectivity through a combination of proton shuttling, transition state stabilization via hydrogen bonding, and maintenance of the catalyst's conformational integrity. Further detailed kinetic and computational studies are warranted to fully elucidate the intricate mechanistic details of this powerful catalytic system, which holds great promise for the development of new and efficient asymmetric transformations relevant to the pharmaceutical and fine chemical industries.

References

- 1. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-supported and pegylated H-Pro-Pro-Asp-NHR as catalysts for asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Pro-Pro-Asp-NH2 Catalyzed Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and avoiding toxic heavy metals. Among the various organocatalysts, proline and its derivatives have been extensively studied. The tripeptide H-Pro-Pro-Asp-NH2 has shown significant promise as a highly active and selective catalyst for asymmetric aldol reactions. Its peptidic nature allows for a well-defined chiral environment, leading to excellent stereocontrol in the formation of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules.

Data Presentation

The following table summarizes the quantitative data for the this compound catalyzed aldol reaction between various aldehydes and ketones. The data highlights the catalyst's efficiency in terms of yield and stereoselectivity.

| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | p-Nitrobenzaldehyde | Acetone | 10 | Neat | 48 | 66 | 93 |

| 2 | Benzaldehyde | Cyclohexanone | 10 | DMF | 24 | 95 | 99 (anti) |

| 3 | Isobutyraldehyde | Acetone | 20 | Neat | 72 | 97 | 96 |

| 4 | 4-Chlorobenzaldehyde | Acetone | 10 | DMSO | 48 | 75 | 90 |

Experimental Protocols

This section provides a detailed methodology for a representative asymmetric aldol reaction catalyzed by this compound.

Materials:

-

This compound catalyst

-

p-Nitrobenzaldehyde

-

Acetone (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (for extraction)

-

Hexane (for column chromatography)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (0.025 mmol, 10 mol%) in the specified solvent (e.g., 0.5 mL of DCM or neat acetone) in a round-bottom flask, add the aldehyde (0.25 mmol).

-

Add the ketone (1.25 mmol) to the reaction mixture.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or -10°C) for the indicated time (24-72 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the desired aldol product.

-

Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualization

Signaling Pathway/Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the this compound catalyzed aldol reaction and a general experimental workflow.

Caption: Proposed enamine catalytic cycle for the this compound catalyzed aldol reaction.

Caption: General experimental workflow for the this compound catalyzed aldol reaction.

Application Notes and Protocols: Purification of Aldol Products from H-Pro-Pro-Asp-NH2 Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of β-hydroxy carbonyl compounds (aldol products) generated from asymmetric aldol reactions catalyzed by the tripeptide H-Pro-Pro-Asp-NH2. The methodologies outlined below are designed to ensure high purity and recovery of the target aldol adducts, which are valuable chiral building blocks in pharmaceutical synthesis.

Introduction

The this compound peptide is an effective organocatalyst for asymmetric aldol reactions, producing chiral β-hydroxy aldehydes and ketones with high enantioselectivity. Proper purification of the aldol product is a critical step to remove the catalyst, unreacted starting materials, and any byproducts. The primary purification techniques employed are flash column chromatography and crystallization. This document details the standard procedures for quenching the reaction and subsequently isolating the pure aldol product.

Quantitative Data Summary

The this compound catalyst and its derivatives have demonstrated high efficiency in asymmetric aldol reactions. The following table summarizes typical performance data. It is noteworthy that pegylated derivatives of the catalyst, designed for easier recovery, exhibit catalytic activity and selectivity comparable to the parent peptide[1].

| Catalyst Variant | Substrate 1 (Ketone) | Substrate 2 (Aldehyde) | Yield (%) | Enantiomeric Excess (ee %) |

| Pegylated this compound | Cyclohexanone | 4-Nitrobenzaldehyde | Up to 96 | Up to 91[1] |

| This compound | Cyclohexanone | 4-Nitrobenzaldehyde | Comparable to pegylated version | Comparable to pegylated version[1] |

Experimental Protocols

General Reaction Work-up and Quenching Protocol

This protocol describes the initial steps to stop the reaction and perform a primary extraction of the aldol product.

Materials:

-

Completed aldol reaction mixture

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Once the reaction is deemed complete by TLC or NMR analysis, cool the reaction mixture to 0 °C in an ice-water bath.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl)[2][3]. The volume of the NH₄Cl solution should be approximately equal to the volume of the reaction mixture.

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aldol product.

Purification by Flash Column Chromatography

Flash column chromatography is the primary method for purifying the aldol product from the catalyst and other impurities. The choice of solvent system is crucial for effective separation.

Materials:

-

Crude aldol product

-